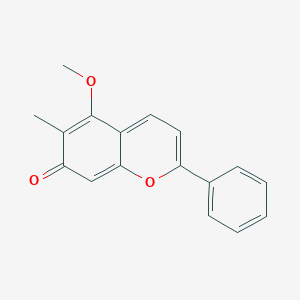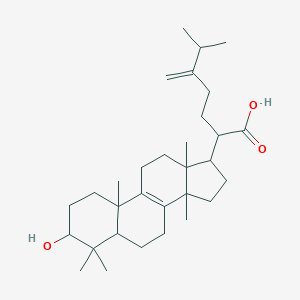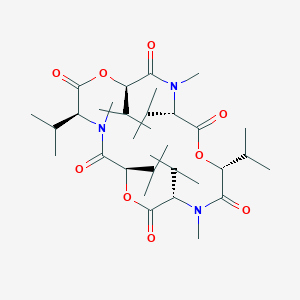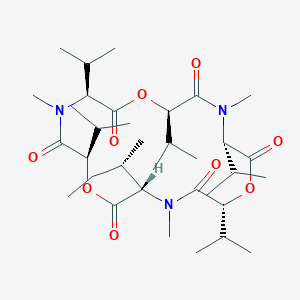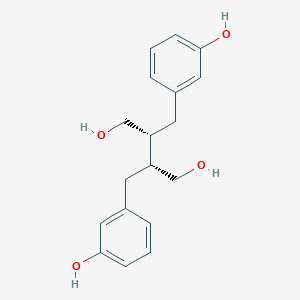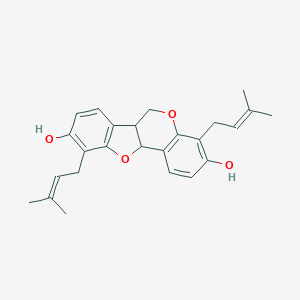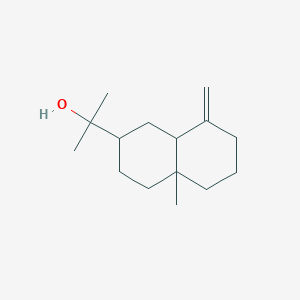
Bêta-eudesmol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Beta-eudesmol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various sesquiterpenoids and other complex molecules.
Biology: Studied for its effects on cell proliferation, adhesion, and migration, particularly in cancer cells.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties
Industry: Utilized in the production of pharmaceuticals and cosmetics due to its bioactive properties
Mécanisme D'action
Beta-eudesmol exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines like interleukin 1 beta and tumor necrosis factor-alpha.
Anti-cancer: Suppresses tumor growth by inhibiting neovascularization and tumor cell proliferation.
Neuroprotective: Blocks nicotinic acetylcholine receptor channels, reducing nerve-evoked twitch tension and intracellular calcium levels.
Safety and Hazards
Beta-Eudesmol should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Orientations Futures
Beta-Eudesmol has been found to stimulate appetite via TRPA1 and the autonomic nervous system, suggesting why TRPA1 activator containing foods and beverages are preferably consumed . It has potential anti-tumor and anti-angiogenic activities and is an inhibitor of tumor growth by inhibiting angiogenesis by suppressing CREB activation of the growth factor signaling pathway . It may be a promising lead compound for enhancing neural function .
Analyse Biochimique
Biochemical Properties
Beta-Eudesmol interacts with various enzymes and proteins. It has been found to interact with the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and skin aging . Beta-Eudesmol decreases NF-κB activity, leading to a decrease in the gene expression of interleukin 1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), both of which are related to inflammatory response .
Cellular Effects
Beta-Eudesmol has various effects on cells and cellular processes. It has been found to have antioxidation, anti-inflammatory, and cell preservation effects on human dermal fibroblasts . It also increases cell viability and attenuates the changes in relative levels caused by H2O2 treatment .
Molecular Mechanism
At the molecular level, Beta-Eudesmol exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the transcriptional activity of NF-κB, thereby hindering the collapse of collagen . It also regulates the gene expression of tissue inhibitors of metalloproteinase (TIMP)-1, which hinders matrix metalloproteinase (MMP), and alters the gene expression of collagen type I alpha 1 (COL1A1) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Beta-Eudesmol change over time. It has been found to increase cell viability in a dose-dependent manner . It also shows protective transition forms depending on its concentration .
Dosage Effects in Animal Models
The effects of Beta-Eudesmol vary with different dosages in animal models. It has been found to stimulate an increase in appetite through TRPA1 . The physiological effects of Beta-Eudesmol, such as incremental increase in food intake, ghrelin elevation, and activation of gastric vagal nerve activity, were significantly reduced in TRPA1 knockout rats .
Metabolic Pathways
Beta-Eudesmol is involved in various metabolic pathways. It interacts with enzymes and cofactors and affects metabolic flux or metabolite levels .
Subcellular Localization
It is known to interact with various biomolecules and affect gene expression , but the specifics of these interactions and their effects on subcellular localization are not yet clear.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-eudesmol can be synthesized from commercially available Amyris balsamifera oil, which contains about 8% beta-eudesmol . The isolation involves a two-step procedure: vacuum distillation of the total oil followed by medium pressure liquid chromatography using an AgNO3 impregnated silica gel stationary phase .
Industrial Production Methods: In vitro production of beta-eudesmol can be achieved through the adventitious root culture of Atractylodes chinensis . The roots are induced on Murashige and Skoog solid medium containing naphthaleneacetic acid and sucrose, followed by suspension culture in liquid medium supplemented with indole-3-butyric acid, naphthaleneacetic acid, and sucrose .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-eudesmol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Beta-eudesmol can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sesquiterpenoids .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Atractylon: Another sesquiterpenoid found in Atractylodes chinensis with similar anti-cancer and anti-inflammatory properties.
Alpha-eudesmol: A structural isomer of beta-eudesmol with comparable biological activities.
Gamma-eudesmol: Another isomer with distinct pharmacological effects.
Uniqueness: Beta-eudesmol is unique due to its specific molecular structure, which allows it to interact with a variety of biological targets and pathways, making it a versatile compound in scientific research and industrial applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of beta-Eudesmol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Acetone", "Isobutyraldehyde", "Lithium aluminum hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Eucalyptol", "Sodium amalgam", "Manganese dioxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium sulfate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Acetone is reacted with isobutyraldehyde in the presence of lithium aluminum hydride to form 3,7-dimethyl-2,6-octadien-1-ol.", "Step 2: The resulting product is then reduced with sodium borohydride to form 3,7-dimethyl-2,6-octadien-1-ol.", "Step 3: The product from step 2 is then treated with hydrochloric acid to form 3,7-dimethyl-2,6-octadien-1-ol hydrochloride.", "Step 4: The hydrochloride is then reacted with sodium hydroxide to form 3,7-dimethyl-2,6-octadien-1-ol.", "Step 5: Eucalyptol is reacted with sodium amalgam to form 1,8-cineole.", "Step 6: 1,8-cineole is then oxidized with manganese dioxide and hydrogen peroxide to form 1,8-cineole epoxide.", "Step 7: The epoxide from step 6 is then reacted with 3,7-dimethyl-2,6-octadien-1-ol in the presence of sulfuric acid to form beta-Eudesmol.", "Step 8: The final product is then purified using sodium sulfate and sodium bicarbonate." ] } | |
Numéro CAS |
473-15-4 |
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1 |
Clé InChI |
YJHVMPKSUPGGPZ-GUIRCDHDSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |
SMILES |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
SMILES canonique |
CC1CCCC2(C1CC(CC2)C(C)(C)O)C |
Autres numéros CAS |
473-15-4 |
Pictogrammes |
Irritant |
Synonymes |
(2R,4aR,8aS)-Decahydro-α,α,4a-trimethyl-8-methylene-2-naphthalenemethanol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Beta-eudesmol potentiates the neuromuscular blocking effects of depolarizing muscle relaxants like succinylcholine. This potentiation is more pronounced in diabetic mice models. [, ] Research suggests that beta-eudesmol might achieve this by modifying the sensitivity of nicotinic acetylcholine receptors at the neuromuscular junction, particularly through desensitization. [, ] This effect seems to be related to its ability to block the receptor channels. [, ]
A: Beta-eudesmol has been shown to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells. [] This process is accompanied by an increase in intracellular calcium levels, likely mediated by phosphoinositide-specific phospholipase C (PI-PLC) activation and subsequent inositol phosphate accumulation. [] Beta-eudesmol also activates mitogen-activated protein kinases (MAPKs), which play a crucial role in neurite extension. []
A: Beta-eudesmol demonstrates anti-angiogenic activity by inhibiting the proliferation, migration, and tube formation of endothelial cells. [] This effect is linked to its ability to block the phosphorylation of extracellular signal-regulated kinases (ERK1/2) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). []
A: Beta-eudesmol inhibits the activity of Na+,K+-ATPase by interacting with the enzyme in its Na.E1 form. [] It specifically inhibits the reaction step Na.E1 → Na.E1-P, essentially preventing the enzyme from transitioning to its phosphorylated state. [] Beta-eudesmol also affects K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) activity, suggesting it might interfere with the conformational changes required for K+ binding to the enzyme. []
ANone: Beta-eudesmol has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.
A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and mass spectrometry (MS), has been used to characterize beta-eudesmol. [, , ] These techniques provide detailed information about its structure and confirm its identity.
ANone: The provided research papers do not focus on the catalytic properties of beta-eudesmol. Therefore, we cannot answer questions related to this aspect.
A: Yes, molecular docking studies have investigated beta-eudesmol's potential as a SARS-CoV-2 inhibitor. [] These studies simulate the binding of beta-eudesmol to the active site of the main protease enzyme (PDB code: 6LU7) of the virus. [] Although Crocin and Digitoxin showed better binding affinity, Molecular Dynamics simulations suggested Digitoxin as a potentially more effective antiviral treatment than beta-eudesmol. []
A: Studies using synthesized beta-eudesmol derivatives highlight the importance of the cyclohexylidene ring and the distance between the exo-methylene and the hydroxy group for its activity. [] Compounds with a cyclohexylidene ring but lacking the exo-methylene or possessing a different spatial arrangement between the exo-methylene and the hydroxy group exhibited reduced or abolished potentiating effects on succinylcholine-induced neuromuscular blockade. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




